molecular formula C11H14O3 B3146824 1-[4-(2-Methoxyethoxy)phenyl]ethan-1-one CAS No. 60893-75-6

1-[4-(2-Methoxyethoxy)phenyl]ethan-1-one

Cat. No.: B3146824
CAS No.: 60893-75-6
M. Wt: 194.23 g/mol
InChI Key: GLPSAHHQQBCBEN-UHFFFAOYSA-N
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Description

1-[4-(2-Methoxyethoxy)phenyl]ethan-1-one (CAS: Not explicitly provided; structurally related to compound 8c in ) is an aromatic ketone featuring a phenyl ring substituted with a 2-methoxyethoxy group at the para position and an acetyl group. It is synthesized via nucleophilic substitution or condensation reactions, as demonstrated in studies targeting kinase inhibitors and antidepressant candidates . The compound is reported as a white solid with a melting point of 63.7–64.2°C, a high yield of 92%, and characterized by ¹H NMR, ESI-MS, and HRMS data . Its 2-methoxyethoxy side chain contributes to moderate polarity, influencing solubility and reactivity in medicinal chemistry applications.

Properties

IUPAC Name

1-[4-(2-methoxyethoxy)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-9(12)10-3-5-11(6-4-10)14-8-7-13-2/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLPSAHHQQBCBEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[4-(2-Methoxyethoxy)phenyl]ethan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-(2-methoxyethoxy)benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2-Methoxyethoxy)phenyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of secondary alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

While comprehensive data tables and case studies for the applications of "1-[4-(2-Methoxyethoxy)phenyl]ethan-1-one" are not available within the provided search results, the compound is mentioned in several contexts that suggest potential applications in scientific research.

Chemical Properties and Identification
this compound, also known as 1-[4-(2-Methoxyethoxy)phenyl]ethanone, is a chemical compound with the molecular formula C11H14O3C_{11}H_{14}O_3 and a molecular weight of 194.23 . It can be purchased from chemical suppliers like Sigma-Aldrich .

Potential Applications

  • As a chemical reagent: this compound is available as a biochemical for proteomics research .
  • In synthesis: The core structure or similar compounds may be used as building blocks in the synthesis of more complex molecules with pharmaceutical applications . For example, N,N′-diaryl ureas, which have applications as anticancer agents, can be synthesized using related compounds .
  • Crystallography: Derivatives of related compounds have been analyzed via X-ray crystallography to determine their structure . This information can be crucial in understanding the properties and potential applications of these compounds.

Limitations of Search Results

Mechanism of Action

The mechanism of action of 1-[4-(2-Methoxyethoxy)phenyl]ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of 1-[4-(2-Methoxyethoxy)phenyl]ethan-1-one, highlighting differences in substituents, physical properties, synthesis, and biological activity:

Compound Name & Structure Substituent Features Physical Properties Synthesis Method Biological Activity/Applications References
This compound
(Target Compound)
- 2-Methoxyethoxy group (para)
- Acetyl group
- White solid
- Mp: 63.7–64.2°C
- Yield: 92%
Nucleophilic substitution or condensation PDE4 inhibitor (potential antidepressant)
1-(4-(4-Methoxybutoxy)phenyl)ethan-1-one
(Compound 8d , )
- 4-Methoxybutoxy group (longer alkoxy chain) - White solid
- Mp: 78.3–78.9°C
- Yield: 89%
Similar to 8c , with extended alkoxy chain Higher melting point due to increased chain length; potential solubility differences
1-(4-(Pent-4-en-1-yloxy)phenyl)ethan-1-one
(Compound 8e , )
- Pent-4-en-1-yloxy group (unsaturated alkoxy) - Colorless oil
- Yield: 83%
Alkylation with unsaturated bromide Reduced crystallinity (oil form) due to unsaturated chain
1-(4-((3,5-Difluorobenzyl)oxy)phenyl)ethan-1-one
(Compound 8g , )
- 3,5-Difluorobenzyloxy group (electron-withdrawing) - White solid
- Mp: 127.3–128.1°C
- Yield: 83%
Substitution with fluorinated benzyl bromide Enhanced electronic effects for target binding in enzyme inhibition
1-(4-Methoxyphenyl)ethan-1-one
()
- Methoxy group (simpler substituent) - Solid
- CAS: 100-06-1
Friedel-Crafts acylation Common aromatic ketone; limited bioactivity without extended substituents
QD10
()
- Piperazine-linked benzoylphenoxypropyl group - Yellow solid
- Mp: 148.4–151.4°C
- Yield: 62%
Condensation with piperazine derivatives Dual H3 receptor antagonist and antioxidant; UPLC/MS purity: 100%
1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-one
()
- 3-Methoxy and 4-(2-methoxyethoxy) groups (meta/para substitution) - Powder
- CAS: 197359-41-4
Multi-step alkylation Not explicitly reported; structural complexity suggests potential for tailored reactivity
1-(4-(3-Piperidin-1-yl)propoxy)phenyl)ethan-1-one
(Compound II , )
- Piperidinylpropoxy group (basic nitrogen) - Intermediate in synthesis Nucleophilic substitution with piperidine Precursor to anti-inflammatory flavonoid derivatives

Key Observations:

Substituent Effects on Physical Properties :

  • Longer alkoxy chains (e.g., 8d ) increase melting points and crystallinity, while unsaturated chains (e.g., 8e ) reduce melting points, resulting in oils .
  • Electron-withdrawing groups (e.g., fluorine in 8g ) enhance thermal stability and intermolecular interactions .

Biological Activity :

  • Piperazine and benzoyl groups (e.g., QD10 ) introduce dual functionality (e.g., receptor binding and antioxidant activity), unlike the simpler 2-methoxyethoxy group in the target compound .
  • Fluorinated analogs (e.g., 8g ) may improve target affinity in enzyme inhibition due to increased electronegativity .

Synthetic Flexibility :

  • The target compound’s 2-methoxyethoxy group allows straightforward synthesis via alkylation, whereas piperazine-containing analogs require multi-step condensation .

Structural Complexity vs. Bioactivity :

  • Compounds with extended aromatic systems (e.g., QD10 ) exhibit higher biological potency but may face challenges in bioavailability compared to simpler derivatives .

Biological Activity

1-[4-(2-Methoxyethoxy)phenyl]ethan-1-one, a synthetic compound with diverse chemical properties, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and other therapeutic potentials, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C₁₁H₁₄O₃
  • Molecular Weight : 194.23 g/mol
  • Functional Groups : Ketone, ether, and methoxy groups

These features contribute to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness similar to established antibiotics.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Candida albicans16 μg/mL

The compound’s mechanism of action against these pathogens may involve disruption of cell membrane integrity or inhibition of specific metabolic pathways, although detailed mechanisms remain under investigation.

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has shown promise in reducing inflammation. Studies have demonstrated that it can down-regulate pro-inflammatory cytokines in vitro. For instance:

  • Cell Lines Tested : MCF7 (breast cancer) and HEp-2 (laryngeal carcinoma)
  • Cytokines Measured : IL-6, TNF-alpha
  • Results : A significant reduction in cytokine levels was observed after treatment with the compound at concentrations ranging from 10 to 100 μM .

The exact mechanism through which this compound exerts its biological effects is still being elucidated. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in inflammatory pathways or microbial metabolism:

  • Enzyme Inhibition : The compound appears to inhibit enzymes critical for bacterial growth, potentially by forming covalent bonds with active site residues.
  • Receptor Modulation : It may modulate receptor activity related to inflammatory responses, leading to decreased production of inflammatory mediators .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

  • Chalcone Derivatives Study :
    • A study focused on chalcone derivatives found that modifications similar to those in this compound enhanced antibacterial activity against a range of pathogens .
  • Synthetic Pathway Research :
    • Research into synthetic pathways revealed that variations in the methoxy group significantly influenced biological activity, indicating that structural optimization could lead to more potent derivatives .
  • In Vivo Studies :
    • Preliminary animal studies demonstrated reduced inflammation in models of arthritis when treated with the compound, suggesting potential for therapeutic use in chronic inflammatory conditions .

Q & A

Q. What are the established synthetic routes for 1-[4-(2-Methoxyethoxy)phenyl]ethan-1-one, and what reagents/conditions are critical?

The compound is typically synthesized via O-alkylation of phenolic precursors. A representative method involves:

  • Step 1 : Reacting 4-hydroxyacetophenone with 1,3-dibromopropane in acetone using K₂CO₃ as a base to introduce the 2-methoxyethoxy group .
  • Step 2 : Further functionalization via Claisen-Schmidt condensation (e.g., with aldehydes in absolute ethanol containing 15% KOH) to generate derivatives .
Key Reagents Conditions Yield Optimization Tips
MEMCl (methoxyethoxylmethyl chloride)Reflux in acetone with K₂CO₃Ensure anhydrous conditions to prevent hydrolysis of MEMCl
Piperidine (for substitutions)Acetonitrile, K₂CO₃, 60°CUse excess nucleophile (e.g., piperidine) to drive substitution

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Assign signals based on aromatic protons (δ 6.8–7.8 ppm) and acetyl groups (δ 2.5–2.7 ppm). For example, the methoxyethoxy side chain shows distinct splitting patterns (δ 3.4–4.1 ppm) .
  • FT-IR : Confirm carbonyl stretching (~1680–1720 cm⁻¹) and ether C-O bonds (~1100–1250 cm⁻¹) .
  • LC-MS : Use high-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 222.11 for C₁₁H₁₄O₃) .

Q. What are common derivatives of this compound, and how do structural modifications impact reactivity?

Derivatives often involve substitutions on the aromatic ring or modifications to the methoxyethoxy chain:

  • Halogenation : Bromination at the para position increases electrophilicity for nucleophilic aromatic substitutions .
  • Piperazine derivatives : Introducing piperazine at the 4-position enhances solubility and biological activity (e.g., antimicrobial properties) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar analogs?

  • Case Study : Discrepancies in ¹⁹F NMR signals (e.g., δ -57.74 ppm vs. -55.37 ppm) may arise from rotational isomerism. Use variable-temperature NMR to identify dynamic processes .
  • Mitigation : Cross-validate with computational methods (DFT calculations for predicted chemical shifts) .

Q. What strategies optimize yields in multi-step syntheses involving this compound?

  • Critical Factors :
    • Purification : Use silica gel chromatography with dichloromethane as eluent to isolate intermediates .
    • Catalysis : Employ transition metals (e.g., Cr catalysts) for stereoselective hydrogenation of alkynyl precursors .
  • Troubleshooting Low Yields :
    • If substitution reactions stall, switch to polar aprotic solvents (e.g., DMF) to stabilize transition states .

Q. How can computational modeling (e.g., DFT, MD simulations) predict the compound’s behavior in biological systems?

  • DFT Applications : Calculate HOMO-LUMO gaps to predict redox activity (e.g., interactions with ROS/RNS in antioxidant studies) .
  • Molecular Dynamics (MD) : Simulate binding affinities to enzymes (e.g., cyclooxygenase for anti-inflammatory studies) using force fields like AMBER .

Q. What experimental designs address challenges in studying structure-activity relationships (SAR)?

  • SAR Workflow :
    • Synthesize analogs with systematic substitutions (e.g., –OCH₃ → –CF₃) .
    • Test bioactivity in in vitro assays (e.g., BV-2 microglial cells for anti-inflammatory effects) .
    • Use multivariate analysis to correlate substituent electronegativity with IC₅₀ values.

Q. What advanced applications exploit the compound’s photoredox or catalytic properties?

  • Photoredox Catalysis : The acetyl group acts as a photosensitizer in UV-mediated reactions (e.g., C–H functionalization) .
  • Flow Chemistry : Implement continuous-flow reactors to enhance light penetration and reaction efficiency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[4-(2-Methoxyethoxy)phenyl]ethan-1-one
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1-[4-(2-Methoxyethoxy)phenyl]ethan-1-one

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